5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C25H23N5O and its molecular weight is 409.493. The purity is usually 95%.
BenchChem offers high-quality 5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-ones have demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds in this category have shown potent inhibitory activity with promising IC50 values, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activity
Another notable application of pyrazolo[1,5-a]pyrimidine derivatives is their antimicrobial activity. Studies have revealed moderate to outstanding antimicrobial activity against various bacterial and fungal strains. Notably, certain synthesized compounds have exhibited superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin, suggesting their potential as lead compounds for further investigation in antimicrobial drug development (El-sayed et al., 2017).
Anti-Inflammatory and Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties and enzyme inhibition capabilities. Specific compounds have been synthesized and tested for their 5-lipoxygenase inhibition activities, demonstrating potential as anti-inflammatory agents. The structure-activity relationship (SAR) analysis provided insights into the chemical modifications that enhance this activity, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in drug discovery (Rahmouni et al., 2016).
properties
IUPAC Name |
5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c1-15-9-11-19(12-10-15)23-28-25(31-29-23)22-14-26-30-18(4)21(17(3)27-24(22)30)13-20-8-6-5-7-16(20)2/h5-12,14H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPVZKQBQAEZIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole |
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